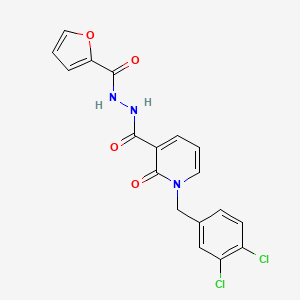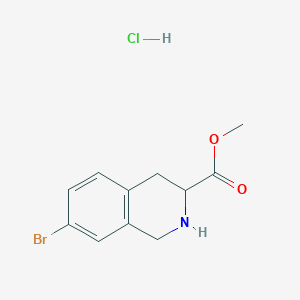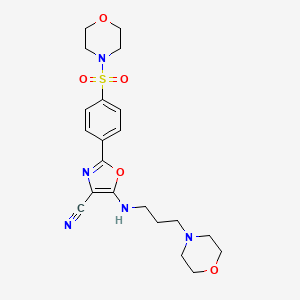![molecular formula C29H25N3O2S B2409260 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895651-38-4](/img/structure/B2409260.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Analysis
Several studies have explored the synthesis and theoretical analysis of heterocyclic compounds similar to the specified chemical. For instance, Halim and Ibrahim (2017) detailed the synthesis and Density Functional Theory (DFT) calculations of a new derivative of heteroannulated chromone, providing insights into its electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017). This study underscores the importance of computational chemistry in understanding the properties of novel compounds.
Antibacterial Activity
Research by Joshi et al. (2011) synthesized a series of novel compounds, including 1,3,4-oxadiazoles, and evaluated their antibacterial activity. This work highlights the potential of such compounds in addressing microbial resistance (Joshi, Mandhane, Chate, & Gill, 2011).
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) developed a catalyst-free method for synthesizing a diverse series of functionalized pyrimidine derivatives under ambient conditions, emphasizing eco-friendly and efficient synthesis approaches (Brahmachari & Nayek, 2017).
Heterocyclic Systems Synthesis
Abass et al. (2018) conducted comparative studies on the synthesis of quinoxaline derivatives using both conventional heating and ultrasound-assisted methods. Their findings offer insights into optimizing synthesis processes for heterocyclic compounds (Abdula, Salman, & Mohammed, 2018).
Corrosion Inhibition Studies
Saha et al. (2016) evaluated the corrosion inhibition effectiveness of quinazolinone and pyrimidinone molecules on steel in acidic mediums through DFT and MD simulation studies. This work demonstrates the application of these compounds in materials science, particularly in protecting metals from corrosion (Saha, Murmu, Murmu, & Banerjee, 2016).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-19-12-14-21(15-13-19)27-30-28-23(17-22-8-3-5-11-25(22)34-28)29(31-27)35-18-26(33)32-16-6-9-20-7-2-4-10-24(20)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOXVCALNXQEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)



![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

